2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide

Description

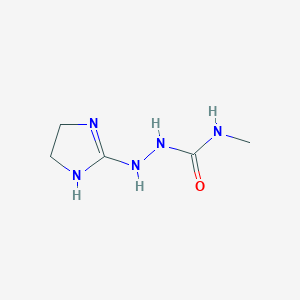

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide is a heterocyclic compound featuring a 4,5-dihydroimidazole (imidazoline) core linked to a hydrazinecarboxamide group. This structure combines the rigidity of the imidazoline ring with the hydrogen-bonding capability of the hydrazinecarboxamide moiety, making it a candidate for pharmaceutical and coordination chemistry applications.

Properties

Molecular Formula |

C5H11N5O |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-methylurea |

InChI |

InChI=1S/C5H11N5O/c1-6-5(11)10-9-4-7-2-3-8-4/h2-3H2,1H3,(H2,6,10,11)(H2,7,8,9) |

InChI Key |

DOCFXRCSWWAASH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NNC1=NCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide, typically involves the cyclization of amido-nitriles in the presence of catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide exhibit significant anticancer properties. A study published in the International Journal of Molecular Sciences highlighted the synthesis of novel compounds that incorporate imidazole derivatives, demonstrating cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The study utilized a quantitative structure–activity relationship (QSAR) analysis to optimize the design of these compounds, revealing that modifications to the imidazole structure can enhance their anticancer efficacy .

Diabetes Management

The compound has also been investigated for its role in managing type 2 diabetes mellitus. A patent describes the use of imidazole derivatives for treating diabetes and its complications by enhancing insulin secretion and improving glucose uptake in liver cells. Specifically, the compound's mechanism involves activating imidazoline receptors, which subsequently increases diacylglycerol levels and promotes insulin exocytosis . This pathway is crucial for maintaining glucose homeostasis in diabetic patients.

Synthesis and Structural Insights

Antitumor Evaluation

In a recent study focusing on hybrid compounds containing the imidazole moiety, several derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the imidazole ring significantly enhanced antitumor activity, with some compounds achieving IC50 values below 10 µM against HCT-116 cells . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Diabetes Research

Another significant case study examined the insulinotropic effects of imidazoline derivatives in diabetic models. The findings demonstrated that these compounds could effectively lower blood glucose levels in animal models through enhanced insulin secretion mechanisms . This highlights their potential as therapeutic agents for managing diabetes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s imidazoline core is shared with several analogs, but substituents and appended functional groups dictate its unique properties. Below is a comparative analysis of key structural features:

Key Observations :

- Benzimidazole analogs (e.g., compound 3) exhibit greater aromaticity, likely enhancing binding to biological targets compared to imidazoline-based structures .

- Sulfonyl and phthalazinone derivatives (e.g., compounds 6) demonstrate the versatility of imidazoline hybrids in forming bioactive metal complexes .

Key Observations :

Key Observations :

- Ester-containing analogs (e.g., dimethyl succinates) prioritize lipophilicity for membrane penetration, whereas hydrazinecarboxamide derivatives may favor solubility and target interaction .

- Copper complexes exhibit superior antimicrobial activity, suggesting that the target compound’s hydrazinecarboxamide group could enable similar metal-coordination benefits .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula : C₅H₁₃N₃O

- Molecular Weight : 129.19 g/mol

- CAS Number : 782390-01-6

- Structure : The compound features an imidazole ring which is known to confer various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The methodology often includes:

- Formation of Imidazole Ring : This can be achieved via cyclization reactions involving hydrazine and suitable aldehydes or ketones.

- Carboxamide Formation : The introduction of a carboxamide group is achieved through acylation reactions.

Antihypertensive Effects

A significant study evaluated the cardiovascular effects of derivatives related to this compound. The research focused on:

- Affinity for Receptors : Compounds were tested for their binding affinities to imidazoline binding sites (IBS) and adrenergic receptors (alpha(1) and alpha(2)). High affinities were associated with notable reductions in mean arterial pressure (MAP) in spontaneously hypertensive rats .

| Compound | IBS Affinity | Alpha(1) Affinity | MAP Reduction |

|---|---|---|---|

| Compound 4h | High | Moderate | Significant |

| Compound X | Moderate | High | Mild |

Neuroprotective Properties

Research has indicated that certain imidazole derivatives exhibit neuroprotective effects. These compounds may act through multiple mechanisms, including:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress, which is implicated in neurodegenerative diseases.

Insecticidal Activity

In addition to pharmacological applications, derivatives of this compound have shown insecticidal properties against various pests. A study demonstrated that imidazole derivatives exhibited significant activity compared to standard insecticides like thiamethoxam .

Case Studies

- Cardiovascular Study : In a controlled experiment involving spontaneously hypertensive rats, a derivative of the compound showed a significant decrease in blood pressure when administered at specific dosages. The results suggested that the imidazole moiety plays a crucial role in modulating adrenergic activity .

- Neuroprotection : In vitro studies indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress through the activation of survival pathways .

Q & A

Q. How is high-throughput phasing applied in structural studies of derivatives?

- Methodological Answer : SHELXC/D/E pipelines enable rapid phase determination using anomalous scattering (e.g., S-SAD from native sulfur atoms). Data collection at synchrotrons (λ = 1.8 Å) optimizes signal-to-noise. Automated model building in PHENIX or Buccaneer accelerates structure solution for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.